methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate
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Overview
Description
Methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate is an organic compound that features a benzoate ester linked to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate typically involves the esterification of 4-(tetrahydro-2H-pyran-4-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated systems and optimized reaction parameters can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 4-(tetrahydro-2H-pyran-4-yl)benzoic acid.
Reduction: 4-(tetrahydro-2H-pyran-4-yl)benzyl alcohol.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: Similar structure but with a carboxylate group instead of a benzoate ester.
4-(Hydroxymethyl)tetrahydro-2H-pyran: Contains a hydroxymethyl group instead of a benzoate ester.
Uniqueness
Methyl 4-(tetrahydro-2H-pyran-4-yl)benzoate is unique due to its combination of a tetrahydropyran ring and a benzoate ester, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C13H16O3 |
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Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 4-(oxan-4-yl)benzoate |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)12-4-2-10(3-5-12)11-6-8-16-9-7-11/h2-5,11H,6-9H2,1H3 |
InChI Key |
VDHLBFGJYZCOKH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCOCC2 |
Origin of Product |
United States |
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